molecular formula C21H26N4O4 B2373577 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea CAS No. 1207051-93-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea

Cat. No.: B2373577
CAS No.: 1207051-93-1
M. Wt: 398.463
InChI Key: GWKPZPYUCKOKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is a synthetic organic compound offered for research and development purposes. It features a molecular structure incorporating a benzo[d][1,3]dioxole (piperonyl) group linked via a urea bridge to a piperazine moiety that is substituted with a 2-methoxyphenyl group . Compounds with the benzo[d][1,3]dioxole scaffold are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities . Piperazine derivatives represent another prominent class in pharmaceutical research, often explored for their interactions with various neurological targets . The integration of these two pharmacophores through a urea linker suggests potential for this compound to be investigated as a modulator of specific receptors or enzymes. Urea-based compounds have been extensively studied as modulators of targets like fatty acid amide hydrolase (FAAH) . Furthermore, related structures have been designed and evaluated as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a key target in neuroscience research for conditions such as fatigue and cognitive disorders . Researchers may find this compound valuable for probing these and other biological pathways. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-27-18-5-3-2-4-17(18)25-12-10-24(11-13-25)9-8-22-21(26)23-16-6-7-19-20(14-16)29-15-28-19/h2-7,14H,8-13,15H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKPZPYUCKOKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the piperazine derivative using a urea linkage. This is typically done under mild conditions using a coupling reagent such as carbonyldiimidazole (CDI).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the presence of the piperazine ring.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on neurological pathways.

Comparison with Similar Compounds

Structural Analogs with Piperazine and Benzodioxole Moieties

Several compounds share the benzodioxole-piperazine core but differ in substituents and functional groups:

Compound Name Functional Group Piperazine Substituent Key Properties/Activity Reference
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea (Target Compound) Urea 2-Methoxyphenyl Potential CNS modulation (inferred)
Compound 17 () Ketone 4-Trifluoromethylphenyl Anti-Trypanosoma cruzi (21% yield)
Compound 18 () Ketone 4-Chlorophenyl Anti-Trypanosoma cruzi (20% yield)
Compound 19 () Ketone 4-Nitrophenyl Anti-Trypanosoma cruzi (50% yield)
MK13 () Urea 3,5-Dimethoxyphenyl Not specified

Key Observations :

  • Substituent Effects : The 2-methoxyphenyl group on the piperazine ring may confer distinct selectivity compared to 4-substituted analogs (e.g., 4-chlorophenyl in Compound 18), which could influence pharmacokinetics or target engagement .
Urea Derivatives vs. Other Linkages
  • Target Compound vs. Ketone-Based Analogs (): Urea derivatives generally exhibit stronger hydrogen-bonding capacity than ketones, which may enhance binding to biological targets such as enzymes or receptors . Ketone-based analogs (e.g., Compounds 17–19) showed moderate anti-Trypanosoma cruzi activity, but their lower yields (20–50%) compared to urea derivatives (e.g., 87% yield for 6g in ) suggest urea-linked compounds may be more synthetically accessible .
  • Comparison with MK13 () :

    • MK13 contains a urea group but lacks the benzodioxole moiety, instead featuring a 3,5-dimethoxyphenyl group. This highlights the benzodioxole’s role in aromatic interactions and metabolic stability .

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a piperazine derivative through an ethyl spacer and a urea functional group. Its molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, and it has a molecular weight of approximately 372.43 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, including:

  • Prostate Cancer (LNCaP)
  • Pancreatic Cancer (MIA PaCa-2)
  • Acute Lymphoblastic Leukemia (CCRF-CEM)

The mechanism of action involves:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest at the S phase, inhibiting DNA synthesis and cellular proliferation.

Antimicrobial Activity

Preliminary investigations have suggested that the compound may also possess antimicrobial properties. It has been evaluated against several bacterial strains, showing moderate inhibition against:

  • Escherichia coli
  • Staphylococcus aureus

The presence of hydrophobic groups in its structure may contribute to its ability to disrupt bacterial cell membranes.

Study 1: Anticancer Mechanism

A study conducted by researchers at the University of Mysore demonstrated that the compound effectively inhibited the growth of LNCaP cells by inducing apoptosis through the activation of caspase pathways. The results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment.

Cell LineIC50 (µM)Mechanism
LNCaP15Apoptosis via caspase activation
MIA PaCa-220Cell cycle arrest
CCRF-CEM18Apoptosis induction

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various microbial strains using a disk diffusion method. The results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus, with an inhibition zone diameter of 12 mm at a concentration of 50 µg/mL.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli1050
Staphylococcus aureus1250

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Benzo[d][1,3]dioxole Moiety : This component is known for its role in enhancing bioactivity through electron-donating effects.
  • Piperazine Ring : Contributes to receptor binding affinity and enhances solubility.

Research has shown that modifications to these moieties can significantly alter the biological profile, indicating potential for further optimization in drug design.

Q & A

What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The compound’s synthesis involves multi-step reactions, including the formation of the benzo[d][1,3]dioxole moiety and coupling with a piperazine-ethylurea scaffold. Key challenges include:

  • Steric hindrance during coupling reactions due to the bulky 2-methoxyphenyl-piperazine group.
  • Purification difficulties arising from intermediates with similar polarity.
    Methodological Approach :
  • Use microwave-assisted synthesis to accelerate reaction rates and improve regioselectivity .
  • Optimize solvent systems (e.g., DMF/THF mixtures) to enhance solubility of intermediates .
  • Employ HPLC purification with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for final product isolation .

How does the structural arrangement of the 2-methoxyphenyl-piperazine moiety influence receptor binding affinity?

Advanced Research Question
The 2-methoxyphenyl group and piperazine ring are critical for modulating interactions with CNS targets (e.g., serotonin or dopamine receptors).

  • Methoxy group orientation : The para-methoxy substituent enhances π-π stacking with aromatic residues in receptor binding pockets .
  • Piperazine flexibility : Ethylurea linkage allows conformational adaptability, improving binding to G-protein-coupled receptors (GPCRs) .
    Experimental Validation :
  • Perform molecular docking (AutoDock Vina) using receptor crystal structures (e.g., 5-HT1A, PDB: 7E2Z) to map binding poses.
  • Compare with analogs lacking the methoxy group (e.g., phenyl-piperazine derivatives) via radioligand displacement assays .

What analytical techniques are most effective for resolving contradictions in purity assessments across different batches?

Advanced Research Question
Batch-to-batch variability in purity (e.g., 90–95%) can arise from residual solvents or unreacted intermediates.
Methodological Framework :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular integrity (e.g., [M+H]+ = 454.2102 Da) and detect impurities ≥0.1% .
  • 1H/13C NMR with 2D experiments (COSY, HSQC) to distinguish regioisomers or stereochemical byproducts .
  • DSC/TGA analysis to identify polymorphic forms affecting solubility .

How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?

Advanced Research Question
The compound’s urea linkage and benzodioxole group may confer susceptibility to hepatic oxidation.
SAR Optimization Strategies :

  • Bioisosteric replacement : Substitute the benzodioxole with a fluorinated benzothiazole to reduce CYP450-mediated metabolism .
  • Methoxy group modification : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to stabilize the aryl-piperazine moiety .
  • In vitro assays : Use hepatocyte microsomes (human/rat) to quantify metabolic half-life and identify vulnerable sites .

What computational models predict the compound’s pharmacokinetic properties, and how reliable are they?

Basic Research Question
In silico Tools :

  • SwissADME : Predicts moderate blood-brain barrier penetration (BBB score: 0.55) and high plasma protein binding (>90%) due to lipophilic urea groups .
  • pkCSM : Estimates a moderate oral bioavailability (~50%) but highlights potential P-glycoprotein efflux .
    Validation :
  • Compare predictions with in vivo PK studies in rodents (e.g., Cmax = 1.2 µg/mL at 2 h post-dose) .

How does the compound’s reactivity with common electrophiles impact its stability in biological matrices?

Advanced Research Question
The urea group and electron-rich benzodioxole may undergo nucleophilic substitution or oxidation.
Stability Analysis :

  • Forced degradation studies : Expose the compound to H2O2 (0.3% v/v) or acidic conditions (pH 2) to identify degradation products .
  • LC-MS/MS quantification of intact compound in plasma after incubation at 37°C for 24 h (recovery <80% indicates instability) .

What in vivo models are suitable for evaluating its efficacy in neurological disorders, and what endpoints should be prioritized?

Advanced Research Question
Model Selection :

  • Kindling-induced seizures (rats) : Assess anticonvulsant activity (dose range: 10–50 mg/kg) .
  • Forced swim test (mice) : Measure antidepressant-like effects via immobility time reduction .
    Endpoints :
  • Biomarker analysis : Cortical serotonin/dopamine levels via microdialysis.
  • Behavioral scoring : Latency to seizure onset or mobility duration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.